molecular formula C26H26N4O3 B2656570 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 940992-23-4

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2656570
CAS No.: 940992-23-4
M. Wt: 442.519
InChI Key: QQAIGUQWFNAJNG-MDWZMJQESA-N
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Description

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves a nucleophilic substitution reaction where a piperazine derivative is introduced.

    Formation of the ethenyl linkage: This can be accomplished through a Wittig or Heck reaction, where the ethenyl group is introduced to the aromatic ring.

    Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
  • 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Uniqueness

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct biological or material properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-3-32-22-11-6-20(7-12-22)8-13-24-28-23(18-27)26(33-24)30-16-14-29(15-17-30)25(31)21-9-4-19(2)5-10-21/h4-13H,3,14-17H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAIGUQWFNAJNG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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